molecular formula C7H16O3 B569290 diethoxy(113C)methoxyethane CAS No. 118659-62-4

diethoxy(113C)methoxyethane

Cat. No.: B569290
CAS No.: 118659-62-4
M. Wt: 149.194
InChI Key: GKASDNZWUGIAMG-CDYZYAPPSA-N
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Description

Diethoxy(113C)methoxyethane is a carbon-13 isotopically labeled derivative of methoxyethane-based ethers. This compound features a 13C isotope label within the methoxy group (-OCH3), enhancing its utility in analytical applications like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Isotopic labeling allows precise tracking in metabolic studies, solvent residue analysis, and reaction mechanisms .

Properties

IUPAC Name

diethoxy(113C)methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O3/c1-4-8-7(9-5-2)10-6-3/h7H,4-6H2,1-3H3/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKASDNZWUGIAMG-CDYZYAPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[13CH](OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745719
Record name {[Diethoxy(~13~C)methyl]oxy}ethane
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Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118659-62-4
Record name 1,1′,1′′-[Methylidyne-13C-tris(oxy)]tris[ethane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118659-62-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {[Diethoxy(~13~C)methyl]oxy}ethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 118659-62-4
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Preparation Methods

Diethoxy(113C)methoxyethane can be synthesized through the aldol condensation reaction of formaldehyde with ethanol. This reaction involves the combination of formaldehyde and ethanol under specific conditions to produce this compound. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .

Chemical Reactions Analysis

Diethoxy(113C)methoxyethane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and acids.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.

Scientific Research Applications

Diethoxy(113C)methoxyethane has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of diethoxy(113C)methoxyethane involves its interaction with molecular targets and pathways within a system. For example, in catalytic reactions, it can act as a ligand, coordinating with metal centers to facilitate the formation of desired products. In biological systems, it may interact with enzymes and other proteins, influencing their activity and function. The specific molecular targets and pathways depend on the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Differences

The following ethers are compared based on substituent arrangement, isotopic labeling, and functional properties:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Diethoxy(113C)methoxyethane* C5H12O3 (13C) ~121.15 (with 13C label) Not explicitly provided 13C-labeled methoxy group; used as a tracer in chromatography and spectroscopy .
1,2-Diethoxyethane C6H14O2 118.17 629-14-1 Symmetrical ether with two ethoxy groups; density: 826.22 kg/m³ .
1,2-Dimethoxyethane C4H10O2 90.12 110-71-4 Adjacent methoxy groups; residual solvent in HPLC/GC test mixes .
1,1-Dimethoxyethane C4H10O2 90.12 534-15-6 Unsymmetrical ether with methoxy groups on one carbon; used in acetal synthesis .
1,1,2-Trimethoxyethane C5H12O3 120.15 24332-20-5 Branched ether with three methoxy groups; higher boiling point .

*Note: The exact structure of this compound is inferred from isotopic analogs like 1,2-Dimethoxyethane-(methoxy-13C) .

Physical and Thermodynamic Properties

  • Density and Boiling Points :

    • 1,2-Diethoxyethane has a density of 826.22 kg/m³ and a boiling point of 308.50 K .
    • 1,2-Dimethoxyethane, with smaller methoxy groups, has a lower molecular weight (90.12 g/mol) and is volatile, making it suitable as a solvent in chromatography .
    • Isotopic labeling (e.g., 13C) minimally alters physical properties but significantly impacts analytical detectability .
  • Chemical Stability :

    • Unsymmetrical ethers like 1,1-Dimethoxyethane are less stable than symmetrical analogs due to steric and electronic effects .
    • Branched ethers (e.g., 1,1,2-Trimethoxyethane) exhibit higher thermal stability, attributed to reduced steric strain .

Key Research Findings

Isotopic Labeling Advantages : 13C-labeled ethers like 1,2-Dimethoxyethane-(methoxy-13C) enhance sensitivity in environmental monitoring, achieving detection limits as low as 97% purity (CP) in isotopic analyses .

Structural Isomerism Effects : 1,2-Dimethoxyethane and 1,1-Dimethoxyethane, despite identical molecular formulas, exhibit divergent solubilities and reactivities due to substituent positioning .

Chromatographic Utility : Ethers with lower molecular weights (e.g., 1,2-Dimethoxyethane) are preferred in GC due to faster elution times and reduced column contamination .

Biological Activity

Diethoxy(113C)methoxyethane, also known as Triethyl Orthoformate (Formyl-13C), is an organic compound with the molecular formula C5H12O2. It is characterized as a clear, colorless, and flammable liquid that is soluble in various organic solvents. This compound has garnered attention for its diverse applications in scientific research, particularly regarding its biological activity.

This compound belongs to the ether class of compounds. Ethers generally exhibit low boiling points relative to their molar mass, which can influence their behavior in biological systems. The compound's structure allows it to engage in hydrogen bonding with water molecules, impacting its solubility and interaction with biological membranes.

Biochemical Pathways:
Ethers can significantly alter the composition and metabolic activity of gastrointestinal microbiota, thereby influencing an individual's microbiome. This alteration can have downstream effects on various metabolic pathways, potentially affecting overall health and disease states.

Pharmacokinetics:
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for evaluating its pharmacological potential. The compound's behavior in biological systems can vary based on environmental factors such as temperature and pH.

Biological Activity

Research indicates that this compound may have several biological activities:

  • Enzyme Interaction: The compound is utilized in biochemical studies to investigate enzyme reactions. Its ability to modify enzyme activity can provide insights into metabolic pathways and potential therapeutic targets.
  • Microbiome Modulation: As mentioned earlier, this compound can influence gut microbiota composition, which is increasingly recognized for its role in health and disease.
  • Pharmaceutical Applications: The compound has applications in drug development, particularly in synthesizing new therapeutic agents. Its unique chemical properties make it a valuable reagent in organic synthesis.

Comparative Analysis

To understand the unique properties of this compound better, it is useful to compare it with similar compounds:

CompoundMolecular FormulaUsesBiological Activity
Diethyl EtherC4H10OSolvent, anestheticModerate (anesthetic effects)
MethoxyethaneC3H8OSolventLimited
Dimethyl EtherC2H6ORefrigerant, propellantMinimal
This compoundC5H12O2Solvent, reagent in organic synthesisSignificant (microbiome modulation)

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